molecular formula C13H12FN3 B1492739 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile CAS No. 2097963-21-6

2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile

Cat. No. B1492739
CAS RN: 2097963-21-6
M. Wt: 229.25 g/mol
InChI Key: WEAXRZLKZKOLJI-UHFFFAOYSA-N
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Description

The compound “2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a phenyl group (a ring of 6 carbon atoms, similar to benzene), a nitrile group (-CN), and a fluoroethyl group (-CH2-CH2-F).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, phenyl group, and nitrile group would all contribute to the overall structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the nitrile group could influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Radiopharmaceutical Synthesis

This compound is utilized in the synthesis of radiopharmaceuticals, particularly as a precursor for [18F]fluoroethyl tosylate ([18F]FETos) . [18F]FETos is a key intermediate in the production of PET tracers, which are crucial for imaging in oncology, neurology, and cardiology.

Automated Radiosynthesis

The compound aids in the automated radiosynthesis of potent opioid receptor PET tracers . Automation is essential for meeting the demand for increased availability of PET tracers, and this compound’s role in simplifying production methods is invaluable.

Solid Phase Extraction (SPE) Cartridge Use

In the context of SPE cartridges, this compound is involved in the preparation of high-quality [18F]FETos . SPE cartridges are used for purification steps in the radiosynthesis process, ensuring high chemical purity of the final product.

Minimization of Volatile Side-Products

Research has focused on the synthesis of [18F]FETos using this compound to minimize the formation of volatile side-products . This is crucial for environmental safety and improving the yield of desired products in radiopharmaceutical chemistry.

Optimization of Reaction Conditions

The compound is central to optimizing reaction conditions to reduce the formation of volatiles during radiosynthesis . Variables such as reaction time, temperature, and molar ratios are adjusted to enhance the efficiency of the process.

Fluoroalkylation Agent

It serves as a fluoroalkylating agent, widely used to synthesize radiotracers for positron emission tomography (PET) . Its low volatility compared to other halide and sulfonate building blocks makes it a preferred choice in tracer synthesis.

Molecular Imaging

Through its role in the synthesis of [18F]FETos, the compound indirectly contributes to molecular imaging . Molecular imaging provides in vivo biochemical information, which is pivotal for diagnosis and treatment planning in various medical fields.

Mechanism of Action

Target of Action

Compounds with similar structures have been used as radiotracers for positron emission tomography . These radiotracers are typically designed to bind to specific targets, such as receptors or enzymes, in the body. The exact target would depend on the specific design of the radiotracer.

Mode of Action

It can be inferred that as a potential radiotracer, this compound would bind to its target in the body and emit radiation that can be detected by a pet scanner . This allows for the visualization of the distribution of the compound in the body, which can provide valuable information about the function of the target and any abnormalities associated with it.

Biochemical Pathways

For example, if the target is an enzyme involved in a particular metabolic pathway, the distribution of the radiotracer could provide information about the activity of that pathway .

Pharmacokinetics

As a potential radiotracer, it would be designed to have properties that allow it to reach its target effectively and be detected by a pet scanner . This could include considerations such as stability in the body, ability to cross biological barriers, and resistance to metabolism until it reaches its target.

Result of Action

The result of the action of 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile would depend on its specific target and the purpose of the PET scan. In general, the binding of the radiotracer to its target and the subsequent detection of the emitted radiation can provide valuable information about the function and health of the target .

Action Environment

The action of 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile, like other potential radiotracers, could be influenced by various environmental factors. These could include the physiological environment in the body, such as pH and the presence of other molecules that could interact with the compound . Additionally, external factors such as the timing and method of administration could also affect the compound’s action, efficacy, and stability .

Future Directions

The study and development of new organic compounds is a vast field with many potential applications, from pharmaceuticals to materials science. Future research on this compound could explore its potential uses, its reactivity with other compounds, and its physical and chemical properties .

properties

IUPAC Name

2-[2-(2-fluoroethyl)-5-phenylpyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3/c14-7-9-17-12(6-8-15)10-13(16-17)11-4-2-1-3-5-11/h1-5,10H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAXRZLKZKOLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)CC#N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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